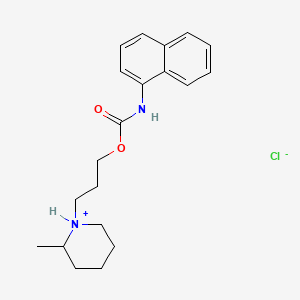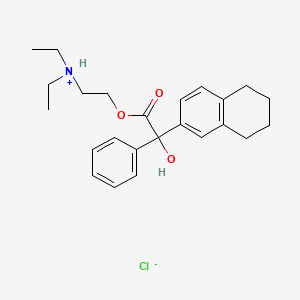
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a naphthalene ring system, a glycolic acid moiety, and a diethylaminoethyl ester group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Naphthaleneglycolic Acid Core: The initial step involves the synthesis of the naphthaleneglycolic acid core. This can be achieved through the Friedel-Crafts acylation of naphthalene with glycolic acid derivatives under acidic conditions.
Hydrogenation: The naphthaleneglycolic acid is then subjected to hydrogenation to introduce the tetrahydro functionality, resulting in 5,6,7,8-tetrahydro-naphthaleneglycolic acid.
Esterification: The tetrahydro-naphthaleneglycolic acid is esterified with 2-(diethylamino)ethanol in the presence of a strong acid catalyst to form the ester.
Formation of Hydrochloride Salt: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols.
Applications De Recherche Scientifique
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
2-Naphthaleneglycolic acid, 5,6,7,8-tetrahydro-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ester and amino groups make it versatile for various chemical reactions, while the naphthalene ring system provides stability and rigidity.
Propriétés
Numéro CAS |
96459-41-5 |
|---|---|
Formule moléculaire |
C24H32ClNO3 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
diethyl-[2-[2-hydroxy-2-phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-25(4-2)16-17-28-23(26)24(27,21-12-6-5-7-13-21)22-15-14-19-10-8-9-11-20(19)18-22;/h5-7,12-15,18,27H,3-4,8-11,16-17H2,1-2H3;1H |
Clé InChI |
LSPWAKBFGFSZDB-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC3=C(CCCC3)C=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
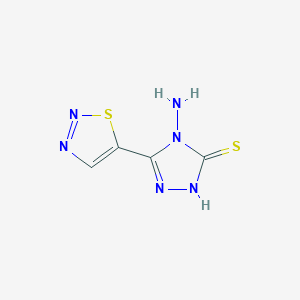

![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
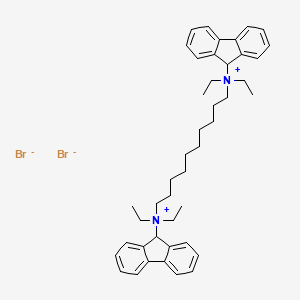
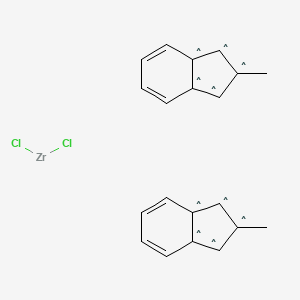
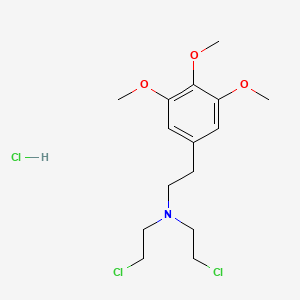
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)

